molecular formula C4H10N2O2 B12945938 (R)-3,4-Diaminobutyric acid

(R)-3,4-Diaminobutyric acid

Cat. No.: B12945938
M. Wt: 118.13 g/mol
InChI Key: XQKAYTBBWLDCBB-GSVOUGTGSA-N
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Description

®-3,4-Diaminobutyric acid is an organic compound with the molecular formula C4H10N2O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Diaminobutyric acid typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of 3,4-diaminobutyric acid derivatives using a chiral rhodium catalyst. The reaction conditions often include a hydrogen pressure of 50-100 psi and a temperature range of 25-50°C.

Industrial Production Methods: On an industrial scale, ®-3,4-Diaminobutyric acid can be produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired compound, which is then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: ®-3,4-Diaminobutyric acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the amine groups into nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amine groups can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine at room temperature.

Major Products:

    Oxidation: Nitro derivatives of ®-3,4-Diaminobutyric acid.

    Reduction: Corresponding amines.

    Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

®-3,4-Diaminobutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3,4-Diaminobutyric acid involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of biologically active compounds. The pathways involved include transamination and decarboxylation reactions, which are crucial for the synthesis of neurotransmitters and other important biomolecules.

Comparison with Similar Compounds

    (S)-3,4-Diaminobutyric acid: The enantiomer of ®-3,4-Diaminobutyric acid, which has different biological activity.

    4-Aminobutyric acid (GABA): A neurotransmitter that shares structural similarities but has different functional properties.

    3,4-Diaminopentanoic acid: A homologous compound with an additional carbon atom in the chain.

Uniqueness: ®-3,4-Diaminobutyric acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

(3R)-3,4-diaminobutanoic acid

InChI

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1

InChI Key

XQKAYTBBWLDCBB-GSVOUGTGSA-N

Isomeric SMILES

C([C@H](CN)N)C(=O)O

Canonical SMILES

C(C(CN)N)C(=O)O

Origin of Product

United States

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